Betol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

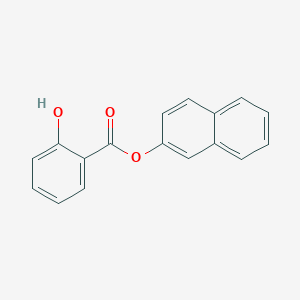

IUPAC Name |

naphthalen-2-yl 2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c18-16-8-4-3-7-15(16)17(19)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJVLWIYKOAYQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871791 | |

| Record name | 2-Naphthyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-78-5 | |

| Record name | β-Naphthyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X065171H7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Betulinic Acid's Role in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which betulinic acid, a naturally occurring pentacyclic triterpenoid, induces apoptosis in cancer cells. It details the signaling pathways involved, presents quantitative data from key experimental assays, and offers comprehensive protocols for reproducing these experiments.

Introduction

Betulinic acid (BA) is a promising natural compound that has garnered significant attention for its potent antitumor activities.[1][2][3] A key aspect of its anticancer effect is its ability to trigger programmed cell death, or apoptosis, in malignant cells while showing relatively low toxicity to normal cells.[1][2][3] This selective cytotoxicity makes it an attractive candidate for cancer therapy. This guide elucidates the core mechanisms of BA-induced apoptosis, focusing on its impact on cellular signaling pathways and the execution of the apoptotic program.

Quantitative Analysis of Betulinic Acid's Cytotoxicity

The efficacy of betulinic acid in inhibiting cancer cell growth is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of BA required to inhibit the growth of 50% of a cell population. These values vary across different cancer cell lines, reflecting differential sensitivities to the compound.

Table 1: IC50 Values of Betulinic Acid in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CL-1 | Canine Cancer | 23.50 | [1] |

| CLBL-1 | Canine Cancer | 18.2 | [1] |

| D-17 | Canine Cancer | 18.59 | [1] |

| MV4-11 | Leukemia | 2-5 | [4] |

| A549 | Lung Cancer | 2-5 | [4] |

| PC-3 | Prostate Cancer | 2-5 | [4] |

| MCF-7 | Breast Cancer | 2-5 | [4] |

| 181P | Pancreatic Carcinoma | 3.13-7.96 | [5] |

| 181RDB | Drug-Resistant Pancreatic Carcinoma | 3.13-7.96 | [5] |

| 181RN | Drug-Resistant Pancreatic Carcinoma | 3.13-7.96 | [5] |

| 257P | Gastric Carcinoma | 2.01-6.16 | [5] |

| 257RNOV | Drug-Resistant Gastric Carcinoma | 2.01-6.16 | [5] |

| 257RDB | Drug-Resistant Gastric Carcinoma | 2.01-6.16 | [5] |

Table 2: Apoptosis Induction by Betulinic Acid in Canine Cancer Cell Lines

| Cell Line | Treatment | Percentage of Apoptotic Cells (%) | Reference |

| CL-1 | 25 µM BA for 24h | 45.8 ± 4.6 | [1] |

| CLBL-1 | 25 µM BA for 24h | 51.41 ± 8.48 | [1] |

| D-17 | 25 µM BA for 24h | 73.8 ± 9.3 | [1] |

Signaling Pathways in Betulinic Acid-Induced Apoptosis

Betulinic acid induces apoptosis through a multi-faceted approach, primarily by triggering the intrinsic (mitochondrial) pathway. It can also engage the extrinsic (death receptor) pathway in certain cellular contexts.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major mechanism of BA-induced apoptosis.[2][3][4][6] This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane.

Key events in the intrinsic pathway initiated by betulinic acid include:

-

Generation of Reactive Oxygen Species (ROS): Betulinic acid treatment leads to an increase in intracellular ROS levels.[7] ROS act as second messengers in the apoptotic signaling cascade.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): BA directly triggers the permeabilization of the mitochondrial outer membrane.[4] This is a critical point of no return in the apoptotic process.

-

Regulation of Bcl-2 Family Proteins: Betulinic acid modulates the expression of Bcl-2 family proteins, which are key regulators of apoptosis. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.[5][8]

-

Cytochrome c Release: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c from the intermembrane space into the cytosol.[6]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[9]

The Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is the primary mechanism, some studies suggest that betulinic acid can also induce apoptosis via the extrinsic pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.

Key steps in the extrinsic pathway that may be influenced by betulinic acid include:

-

Death Receptor Activation: Betulinic acid may enhance the expression or clustering of death receptors such as Fas.

-

DISC Formation: This leads to the formation of the Death-Inducing Signaling Complex (DISC).

-

Caspase-8 Activation: Within the DISC, the initiator caspase-8 is activated.

-

Effector Caspase Activation: Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave Bid to tBid, which then activates the mitochondrial pathway, creating a crosstalk between the two pathways.

Detailed Experimental Protocols

Reproducing the findings on betulinic acid's pro-apoptotic effects requires standardized and well-defined experimental protocols. This section provides detailed methodologies for the key assays used to study apoptosis.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of betulinic acid and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with betulinic acid for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Analysis of Apoptotic Proteins (Western Blot)

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as caspases and Bcl-2 family members.

Protocol:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Caspase Activity Assay

This fluorometric assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a substrate that releases a fluorescent molecule upon cleavage.

Protocol:

-

Cell Lysis: Lyse treated and control cells using the provided lysis buffer.

-

Reaction Setup: In a 96-well plate, add cell lysate, reaction buffer, and the specific caspase substrate (e.g., DEVD-AFC for caspase-3).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

-

Data Analysis: Quantify the fold increase in caspase activity relative to the control.

Conclusion

Betulinic acid is a potent inducer of apoptosis in a wide range of cancer cells. Its primary mechanism of action involves the activation of the intrinsic mitochondrial pathway, characterized by ROS generation, modulation of Bcl-2 family proteins, and subsequent caspase activation. The experimental protocols detailed in this guide provide a robust framework for investigating the pro-apoptotic effects of betulinic acid and similar compounds. A thorough understanding of these mechanisms is crucial for the continued development of betulinic acid as a potential therapeutic agent in oncology.

References

- 1. Antitumor Activity of Betulinic Acid and Betulin in Canine Cancer Cell Lines | In Vivo [iv.iiarjournals.org]

- 2. bosterbio.com [bosterbio.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. mdpi.com [mdpi.com]

- 5. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. youtube.com [youtube.com]

- 8. content.abcam.com [content.abcam.com]

- 9. pubcompare.ai [pubcompare.ai]

The Chemical Architecture of Betulin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulin, a pentacyclic triterpenoid, is a naturally abundant compound primarily sourced from the bark of birch trees. Its unique chemical structure forms the basis for a wide spectrum of biological activities, making it a molecule of significant interest in pharmaceutical research and development. This in-depth technical guide provides a detailed exploration of the chemical structure of Betulin, including its physicochemical properties, spectroscopic data, and established experimental protocols for its extraction, purification, and analysis. Furthermore, this guide elucidates the role of Betulin and its derivatives in key signaling pathways, offering a comprehensive resource for professionals in the field.

Core Chemical Structure

Betulin is a lupane-type pentacyclic triterpenoid.[1][2] Its rigid pentacyclic structure is a key determinant of its biological activity.

IUPAC Name: (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol[1]

Key Structural Features:

-

Pentacyclic Lupane Skeleton: A complex and rigid structure composed of five fused rings.[1][3]

-

Hydroxyl Groups: Two primary hydroxyl groups are present at positions C3 and C28.[4] These functional groups are key sites for chemical modification to produce derivatives with altered biological activities.

-

Isopropenyl Group: A double bond is located at position C20(29).[1]

The following diagram illustrates the workflow for understanding Betulin's structure.

Physicochemical and Spectroscopic Data

A thorough understanding of Betulin's physicochemical and spectroscopic properties is fundamental for its application in research and drug development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Betulin.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O₂ | [5][6] |

| Molar Mass | 442.72 g/mol | [5][6] |

| Appearance | White, crystalline powder | [5] |

| Melting Point | 256-258 °C | [5] |

| Solubility | Insoluble in water; soluble in hot ethanol, ether, chloroform, and benzene. | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of Betulin.

The ¹H and ¹³C NMR spectra of Betulin provide detailed information about its carbon-hydrogen framework.

Table 1: ¹³C NMR Spectral Data of Betulin (CDCl₃)

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 38.7 |

| 2 | 27.4 |

| 3 | 79.0 |

| 4 | 38.9 |

| 5 | 55.3 |

| 6 | 18.3 |

| 7 | 34.2 |

| 8 | 40.9 |

| 9 | 50.4 |

| 10 | 37.2 |

| 11 | 20.8 |

| 12 | 25.2 |

| 13 | 37.8 |

| 14 | 42.7 |

| 15 | 27.0 |

| 16 | 29.2 |

| 17 | 47.8 |

| 18 | 48.8 |

| 19 | 47.8 |

| 20 | 150.5 |

| 21 | 29.7 |

| 22 | 34.5 |

| 23 | 28.0 |

| 24 | 15.4 |

| 25 | 16.1 |

| 26 | 16.0 |

| 27 | 14.8 |

| 28 | 60.6 |

| 29 | 109.7 |

| 30 | 19.1 |

Table 2: ¹H NMR Spectral Data of Betulin (CDCl₃)

| Proton No. | Chemical Shift (δ) ppm | Multiplicity |

| H-3 | 3.19 | dd |

| H-29a | 4.68 | s |

| H-29b | 4.58 | s |

| H-28a | 3.80 | d |

| H-28b | 3.34 | d |

| H-19 | 2.38 | m |

| H-23 | 0.97 | s |

| H-24 | 0.82 | s |

| H-25 | 0.76 | s |

| H-26 | 1.02 | s |

| H-27 | 0.98 | s |

| H-30 | 1.68 | s |

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of Betulin. In the mass spectrum of betulin, there are characteristic peaks of high fragment intensities at m/z 203, 189, 135, 121, and 95, which are indicative of the lupan skeleton, along with a smaller peak for the molecular ion at 442 (M⁺).[3]

The IR spectrum of Betulin shows a broad absorption band around 3359 cm⁻¹, which corresponds to the valence vibrations of the hydroxyl groups.[3]

Experimental Protocols

Extraction of Betulin from Birch Bark

A common and efficient method for the extraction of Betulin from birch bark is Soxhlet extraction.[7][8]

Protocol: Soxhlet Extraction

-

Preparation of Birch Bark: Dry the birch bark at 60-80°C for 48 hours and then grind it into a fine powder.

-

Soxhlet Extraction:

-

Place 100 g of the dried birch bark powder into a cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 500 mL of a suitable solvent (e.g., ethanol, hexane, or dichloromethane).[5]

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for 12-24 hours.[5]

-

-

Solvent Evaporation: After extraction, evaporate the solvent from the extract using a rotary evaporator to obtain the crude Betulin extract.

The following diagram outlines the general workflow for Betulin extraction and purification.

Purification of Betulin

Crude Betulin extract can be purified by recrystallization.[8]

Protocol: Purification by Recrystallization

-

Dissolution: Dissolve the crude Betulin extract in a minimal amount of a hot solvent in which Betulin has high solubility (e.g., hot ethanol).

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization of Betulin.

-

Isolation of Crystals: Collect the Betulin crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified Betulin crystals in a vacuum oven.

Analysis of Betulin by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of Betulin.[1]

Protocol: HPLC Analysis

-

Chromatographic System: A reversed-phase C18 column is typically used.[4]

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 86:14 v/v).[4]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[9]

-

Detection: UV detection at 210 nm is commonly employed.[4]

-

Sample Preparation: Prepare a standard solution of pure Betulin and a solution of the sample extract in a suitable solvent (e.g., methanol).

-

Injection Volume: Inject 20 µL of the standard and sample solutions.

-

Quantification: Determine the concentration of Betulin in the sample by comparing its peak area to that of the standard.

Signaling Pathways

Betulin and its derivatives, particularly Betulinic Acid, have been shown to modulate several key signaling pathways implicated in various diseases, including cancer.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Betulin has been reported to interfere with this pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Betulinic acid, a derivative of Betulin, has been shown to induce apoptosis by downregulating this pathway.

DJ-1/Akt/Nrf2 Signaling Pathway

Betulin has been found to ameliorate neuronal apoptosis and oxidative injury by modulating the DJ-1/Akt/Nrf2 signaling pathway.

Conclusion

Betulin's intricate chemical structure, characterized by a pentacyclic lupane skeleton and reactive hydroxyl groups, underpins its diverse pharmacological properties. This guide has provided a comprehensive overview of its chemical and physical characteristics, along with detailed protocols for its extraction, purification, and analysis. Furthermore, the elucidation of its involvement in key signaling pathways highlights its potential as a lead compound in drug discovery and development. The information presented herein serves as a valuable resource for researchers and scientists dedicated to exploring the therapeutic potential of this promising natural product.

References

- 1. Methods of Analysis and Identification of Betulin and Its Derivatives [mdpi.com]

- 2. doaj.org [doaj.org]

- 3. youtube.com [youtube.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. 4.3.1. Preparation of the Birch Bark and Isolation of Betulin from the Birch Bark [bio-protocol.org]

- 6. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods of Betulin Extraction from Birch Bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Betulin Extraction from Birch Bark

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulin, a pentacyclic triterpene with significant pharmacological potential, is abundantly available in the outer bark of birch trees (Betula sp.).[1] Its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties, have garnered considerable interest in the pharmaceutical and cosmetic industries.[1][2] Effective extraction and purification of betulin from birch bark are critical steps for its scientific and medicinal applications.[1][3] This technical guide provides an in-depth overview of the core methods for betulin extraction, offering a comparative analysis of various techniques, detailed experimental protocols, and quantitative data to aid researchers in selecting and optimizing their extraction strategies. The methods covered include conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE), with a focus on yield, purity, and environmental sustainability.

Introduction

The outer bark of the birch tree can contain up to 30% betulin by dry weight, making it a rich and viable source for this valuable compound.[1] The extraction of betulin is a crucial first step in its journey from raw biomass to a purified active pharmaceutical ingredient. The choice of extraction method significantly impacts the yield, purity, and cost-effectiveness of the final product. This guide explores the most common and effective methods for betulin extraction, providing the necessary technical details for replication and optimization in a laboratory or industrial setting.

Core Extraction Methodologies

The primary methods for extracting betulin from birch bark can be broadly categorized into conventional and modern techniques. Conventional methods, such as Soxhlet and reflux extraction, have been traditionally used, while modern techniques like ultrasound-assisted and microwave-assisted extraction offer significant advantages in terms of efficiency and reduced environmental impact.[4][5]

Conventional Solvent Extraction

Conventional solvent extraction remains a widely used method for obtaining betulin. These methods rely on the differential solubility of betulin in various organic solvents.[5]

-

Soxhlet Extraction: This continuous extraction method uses a small volume of solvent that is repeatedly cycled through the plant material, allowing for a high degree of extraction.

-

Reflux Boiling (RB): In this method, the birch bark is boiled in a solvent, and the solvent vapors are condensed and returned to the boiling flask.[6]

Common solvents used for conventional extraction include ethanol, chloroform, and n-heptane.[5][7] While effective, these methods often require long extraction times and large volumes of organic solvents.[8]

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes the energy of ultrasonic waves to disrupt the cell walls of the plant material, enhancing solvent penetration and mass transfer.[9] This technique significantly reduces extraction time and solvent consumption compared to conventional methods.[9][10] Key parameters that influence the efficiency of UAE include ultrasonic frequency, temperature, solvent concentration, and the ratio of solvent to solid material.[9]

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and the plant material, leading to a rapid extraction process.[8][11] The direct and efficient heating of the sample matrix by microwaves results in a significant reduction in extraction time and solvent usage.[4][7] The choice of solvent is crucial in MAE, with solvents that have a high dielectric constant being more efficient at absorbing microwave energy. Limonene, a green solvent, has shown remarkable efficiency in selectively extracting high-purity betulin using MAE.[4][8][11]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on betulin extraction, providing a comparative overview of the efficiency of different methods.

Table 1: Comparison of Betulin Extraction Methods - Yield and Purity

| Extraction Method | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |

| Reflux Boiling | 90% Ethanol | Boiling | - | - | High | [6] |

| Pressurized Liquid Extraction (3 cycles) | - | - | - | Up to 1.6x higher than RB | Similar to RB | [6] |

| Ultrasound-Assisted Extraction (Optimized) | 98% Ethanol | 50 | 3 h | 23.17 | - | [9] |

| Ultrasound-Assisted Extraction (Optimized) | 65% Ethanol | 30 | 30 min | 92.67 (extract) | 50 (in extract) | [12][13] |

| Microwave-Assisted Extraction | Limonene | - | - | 16.3 (raw extract) | ~95 | [8][11] |

| Microwave-Assisted Extraction (Alkaline) | 20-25% Alkali | - | 9 min | 15.55 - 18.25 | - | [4][14] |

| Super-high Frequency Extraction | Ethyl Alcohol | - | 10-15 min | 5.1 - 16.7 | 70.3 - 72.1 | [15] |

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE)

| Parameter | Optimal Value | Reference |

| Ethanol Concentration | 98% | [9][10] |

| Solvent-to-Solid Ratio | 42:1 | [9][10] |

| Extraction Temperature | 50°C | [9][10] |

| Ultrasonic Frequency | 5 kHz | [9][10] |

| Extraction Time | 3 hours | [9][10] |

| Parameter | Optimal Value | Reference |

| Ethanol Concentration | 65% | [12][13] |

| Solvent-to-Solid Ratio | 25:1 | [12][13] |

| Extraction Temperature | 30°C | [12][13] |

| Extraction Time | 30 minutes | [12][13] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature.

Protocol for Soxhlet Extraction

-

Preparation of Birch Bark: Dry the outer birch bark and grind it into a fine powder.

-

Apparatus Setup: Assemble a Soxhlet extraction apparatus, consisting of a round-bottom flask, a Soxhlet extractor, and a condenser.

-

Extraction: Place a known amount of the powdered birch bark into a thimble and insert it into the Soxhlet extractor. Fill the round-bottom flask with a suitable solvent (e.g., ethanol or chloroform) to about two-thirds of its volume. Heat the flask to the boiling point of the solvent.

-

Duration: Allow the extraction to proceed for a sufficient period, typically 8 hours, to ensure complete extraction.[7]

-

Recovery: After extraction, cool the apparatus and recover the solvent using a rotary evaporator to obtain the crude betulin extract.

-

Purification: The crude extract can be further purified by recrystallization from a suitable solvent (e.g., n-nonane or n-decane).[14]

Protocol for Ultrasound-Assisted Extraction (UAE)

-

Preparation of Birch Bark: Dry and pulverize the white birch bark.

-

Extraction Mixture: Mix a known quantity of the powdered bark with the chosen solvent (e.g., 98% ethanol) at the optimized solvent-to-solid ratio (e.g., 42:1).[9][10]

-

Ultrasonic Treatment: Place the mixture in an ultrasonic bath and sonicate at the specified frequency (e.g., 5 kHz) and temperature (e.g., 50°C) for the optimized duration (e.g., 3 hours).[9][10]

-

Separation: After sonication, separate the extract from the solid residue by filtration.

-

Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude betulin extract.

-

Analysis: Determine the yield and purity of betulin in the extract using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[6][16]

Protocol for Microwave-Assisted Extraction (MAE)

-

Sample Preparation: Use dried and milled outer birch bark.

-

Extraction Vessel: Place a specified amount of the bark powder into a microwave-transparent extraction vessel.

-

Solvent Addition: Add the selected solvent (e.g., limonene) to the vessel.

-

Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled power and for a short duration.

-

Cooling and Filtration: After extraction, cool the mixture to allow for the precipitation of betulin. Recover the precipitate by filtration.[7]

-

Purity Assessment: Analyze the purity of the obtained betulin using methods like Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described extraction methods.

Caption: General workflow for betulin extraction from birch bark.

References

- 1. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecules | Free Full-Text | Methods of Betulin Extraction from Birch Bark [mdpi.com]

- 3. scilit.com [scilit.com]

- 4. Methods of Betulin Extraction from Birch Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use | PLOS One [journals.plos.org]

- 6. Evaluation and analysis of environmentally sustainable methodologies for extraction of betulin from birch bark with a focus on industrial feasibility - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Microwave assisted extraction of betulin from birch outer bark - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. novaresearch.unl.pt [novaresearch.unl.pt]

- 9. Optimization of ultrasonic-assisted extraction (UAE) of betulin from white birch bark using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Microwave assisted extraction of betulin from birch outer bark - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Parameter Optimization and Potential Bioactivity Evaluation of a Betulin Extract from White Birch Bark - ProQuest [proquest.com]

- 13. Parameter Optimization and Potential Bioactivity Evaluation of a Betulin Extract from White Birch Bark [agris.fao.org]

- 14. mdpi.com [mdpi.com]

- 15. woodresearch.sk [woodresearch.sk]

- 16. mdpi.com [mdpi.com]

The Solubility of Betulin: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of betulin in various solvents, aimed at researchers, scientists, and professionals in drug development. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and visualizes key processes to facilitate understanding and application in a laboratory setting.

Quantitative Solubility of Betulin

Betulin, a naturally occurring pentacyclic triterpenoid, exhibits a wide range of solubility depending on the solvent and temperature. Generally, it is characterized by poor solubility in water and nonpolar organic solvents, with better solubility in polar organic solvents.[1] The following tables summarize the available quantitative data on the solubility of betulin in different solvents.

Table 1: Solubility of Betulin in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility |

| Dimethylformamide (DMF) | Not Specified | 2.5 mg/mL[2] |

| Dimethyl sulfoxide (DMSO) | Not Specified | 2 mg/mL[2], 5 mg/mL[3], 7 mg/mL[3] |

| Ethanol | Not Specified | 5 mg/mL[2] |

| Acetone | 15.2 | 5.2 g/L[1][4] |

| Acetone | 35.2 | 13.7 g/L[1][4] |

| Cyclohexane | 15.2 | 0.1 g/L[1][4] |

| Cyclohexane | 35.2 | 0.67 g/L[1][4] |

| Ethanol-DMSO (50:50 wt%) | Not Specified | Up to 10% (w/v)[5] |

Note: The solubility of betulin in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO for optimal dissolution.[3] The use of a mixed solvent system, such as ethanol and DMSO, has been shown to significantly increase the solubility of betulin compared to single solvents.[5]

Table 2: Qualitative and Comparative Solubility of Betulin

| Solvent Category | Solubility Trend |

| Alcohols | 1-butanol > 1-propanol > ethanol > 1-pentanol > 1-hexanol > methanol[1] |

| Esters | Ethyl acetate > methyl acetate > ethyl formate = methyl formate[1] |

| General | Relatively well soluble in boiling alcohols, ether, chloroform, benzene, pyridine, tetrahydrofuran, and dimethyl sulfoxide.[1] |

| Aqueous Solutions | Insoluble in water.[3] |

Experimental Protocols for Solubility Determination

The determination of betulin's solubility is a critical step in its preclinical development. The following is a generalized protocol synthesized from established methods for determining the solubility of natural products.[6][7][8][9][10]

Equilibrium Solubility Determination Method

This method measures the thermodynamic solubility of a compound at equilibrium.

Materials:

-

Betulin (high purity)

-

Selected solvent(s)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of betulin to a known volume of the selected solvent in a vial. The exact amount of excess will depend on the expected solubility but should be sufficient to ensure a solid phase remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved betulin.

-

Sample Collection: Carefully collect an aliquot of the supernatant. To ensure no solid particles are transferred, filter the collected supernatant through a syringe filter.

-

Quantification:

-

HPLC Method: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Inject the diluted sample into the HPLC system. The concentration of betulin is determined by comparing the peak area to a standard curve of known betulin concentrations.[7][11]

-

UV-Vis Spectrophotometry: If betulin has a distinct chromophore and the solvent does not interfere, the concentration can be determined by measuring the absorbance at a specific wavelength (λmax) and comparing it to a standard curve.[11]

-

-

Data Analysis: Calculate the solubility of betulin in the chosen solvent based on the concentration determined in the supernatant and any dilution factors used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of betulin.

Molecular Signaling Pathways Influenced by Betulin

Betulin and its derivatives, such as betulinic acid, have been shown to exert their biological effects through the modulation of various signaling pathways. While the complete mechanisms are still under investigation, key pathways identified include those involved in apoptosis, inflammation, and metabolic regulation.

The diagram below provides a simplified overview of some of the reported molecular targets and pathways influenced by betulin.

This guide provides a foundational understanding of betulin's solubility and offers practical methodologies for its assessment. The compiled data and protocols are intended to support further research and development of this promising natural compound.

References

- 1. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Betulin - LKT Labs [lktlabs.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmatutor.org [pharmatutor.org]

- 11. ijprajournal.com [ijprajournal.com]

An In-depth Technical Guide to the Bioavailability and Metabolic Pathways of Bevantolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolic pathways of Bevantolol, a cardioselective beta-1 adrenoceptor antagonist. The information presented herein is intended to support research, development, and clinical application of this compound.

Bioavailability of Bevantolol

Bevantolol exhibits favorable pharmacokinetic properties, with good oral absorption and relatively rapid elimination.[1] The key bioavailability parameters are summarized in the tables below.

Quantitative Bioavailability Data

The following tables present a summary of the key quantitative data related to the bioavailability of Bevantolol in humans.

Table 1: Oral Bioavailability and Absorption of Bevantolol

| Parameter | Value | Reference |

| Oral Absorption | > 70% | [1] |

| Systemic Bioavailability | ~ 60% (range 26-98%) | [1][2] |

| Peak Plasma Concentration (Tmax) | 1 - 2 hours | [1] |

| Effect of Food on Tmax | Delayed by ~75 minutes | [2] |

| Effect of Food on Bioavailability | Increased by ~14% | [2] |

Table 2: Pharmacokinetic Parameters of Bevantolol

| Parameter | Value | Reference |

| Elimination Half-life (t1/2) | ~ 1.5 - 1.9 hours | [1][2][3] |

| Volume of Distribution (Vd) | 62 L | [2] |

| Renal Excretion of Unchanged Drug | < 1% | [2] |

Experimental Protocol: In Vivo Oral Bioavailability Study in Humans

The following protocol outlines a typical study design to determine the oral bioavailability and pharmacokinetic profile of Bevantolol in healthy human volunteers.

1.2.1 Study Design: A randomized, single-dose, two-period, crossover study is a standard design.

1.2.2 Study Population: A cohort of healthy adult male and female volunteers is recruited. Exclusion criteria would include a history of cardiovascular, renal, or hepatic disease, and the use of any concomitant medications.

1.2.3 Dosing and Administration:

-

Period 1: Subjects receive a single oral dose of a Bevantolol hydrochloride tablet (e.g., 100 mg) after an overnight fast.

-

Washout Period: A washout period of at least 7 elimination half-lives (e.g., 7-10 days) is implemented between periods.

-

Period 2: Subjects receive a single intravenous (IV) infusion of Bevantolol hydrochloride (e.g., 50 mg) over a specified period.

1.2.4 Blood Sampling: Serial blood samples are collected from a peripheral vein at the following time points:

-

Pre-dose (0 hours)

-

Post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours)

1.2.5 Sample Processing and Analysis:

-

Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Plasma concentrations of Bevantolol are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5]

1.2.6 Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data:

-

Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞)

-

Maximum Plasma Concentration (Cmax)

-

Time to Maximum Plasma Concentration (Tmax)

-

Elimination Half-life (t1/2)

-

Absolute oral bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)

1.2.7 Workflow Diagram:

Figure 1. Workflow for an in vivo oral bioavailability study.

Metabolic Pathways of Bevantolol

Bevantolol is extensively metabolized, with less than 1% of the parent drug excreted unchanged in the urine.[2] While specific metabolic pathways have not been fully elucidated in publicly available literature, based on the metabolism of other beta-blockers and limited data on a hydroxylated metabolite, a proposed metabolic scheme can be constructed.

Proposed Metabolic Pathways

The metabolism of Bevantolol likely involves Phase I oxidation reactions followed by Phase II conjugation reactions.

2.1.1 Phase I Metabolism: The primary Phase I metabolic pathway for many beta-blockers is oxidation, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. For Bevantolol, this likely involves:

-

Aromatic Hydroxylation: The formation of a "ring hydroxylated urinary metabolite" has been reported.[6] This metabolite is also cardioselective but exhibits some intrinsic sympathomimetic activity.

-

N-Dealkylation: The removal of the alkyl group from the secondary amine is a common metabolic pathway for beta-blockers.

2.1.2 Phase II Metabolism: The hydroxylated metabolites and potentially the parent drug can undergo Phase II conjugation to increase their water solubility and facilitate excretion. This may include:

-

Glucuronidation: Conjugation with glucuronic acid is a major Phase II pathway for many drugs with hydroxyl groups.

-

Sulfation: Conjugation with a sulfonate group is another possible Phase II reaction.

Proposed Metabolic Pathway Diagram

Figure 2. Proposed metabolic pathways of Bevantolol.

Experimental Protocol: In Vitro Metabolism Study using Human Liver Microsomes

This protocol describes a common in vitro method to identify the metabolic pathways and the cytochrome P450 enzymes involved in the metabolism of Bevantolol.

2.3.1 Materials:

-

Pooled human liver microsomes (HLMs)

-

Bevantolol hydrochloride

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Selective CYP450 inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

2.3.2 Incubation Procedure:

-

Pre-incubate HLMs (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Add Bevantolol (e.g., 1 µM final concentration) to the microsome suspension.

-

For reaction phenotyping, add selective CYP450 inhibitors to separate incubations.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.

2.3.3 Data Analysis:

-

The rate of disappearance of Bevantolol is used to determine its metabolic stability.

-

The formation of metabolites is monitored over time. The structures of the metabolites can be tentatively identified based on their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.

-

The inhibition of Bevantolol metabolism by specific CYP450 inhibitors is used to identify the primary enzymes responsible for its biotransformation.

2.3.4 Workflow Diagram:

Figure 3. Workflow for an in vitro metabolism study.

Conclusion

Bevantolol demonstrates predictable and favorable bioavailability characteristics for an orally administered drug. It undergoes extensive metabolism, which is the primary route of its elimination from the body. While the precise metabolic pathways are not yet fully detailed in the literature, the available evidence suggests that Phase I hydroxylation and potentially N-dealkylation, followed by Phase II glucuronidation, are the likely biotransformation routes. Further research utilizing in vitro and in vivo models is warranted to fully characterize the metabolites and the specific enzymes involved in the metabolism of Bevantolol. This will contribute to a more complete understanding of its pharmacokinetic profile and potential for drug-drug interactions.

References

- 1. Clinical pharmacokinetics and metabolism of bevantolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and concentration--effect relationships of bevantolol (CI-775) in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic parameters of bevantolol in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of bevantolol in human plasma using liquid chromatography-electrospray ionization tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of bevantolol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Betulin: A Historical and Technical Guide to Early Scientific Research

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the historical scientific research on Betulin has been compiled, offering an in-depth resource for researchers, scientists, and drug development professionals. This whitepaper delves into the foundational discoveries, early experimental methodologies, and initial pharmacological investigations of this promising natural compound.

Betulin, a naturally occurring pentacyclic triterpenoid, has a rich history of scientific inquiry dating back to the late 18th century. This guide meticulously documents the key milestones in its scientific journey, providing a granular look at the techniques and findings that have paved the way for modern research.

Discovery and Early Isolation: From Sublimation to Solvent Extraction

The story of Betulin begins in 1788 with its first isolation from the bark of the birch tree (Betula alba) by German-Russian chemist Johann Tobias Lowitz.[1] Lowitz utilized the process of sublimation, a technique where a solid is heated and transitions directly into a gas, then condenses back into a purified solid form upon cooling. While the precise parameters of Lowitz's original experiment are not extensively documented in available literature, the principles of 18th-century sublimation involved carefully heating the birch bark in a vessel and collecting the crystallized Betulin on a cooled surface.

Following its discovery, various solvent-based extraction methods were developed to obtain Betulin in larger quantities. Early approaches involved solid-liquid extraction using a range of organic solvents. These methods, forming the bedrock of phytochemistry, were instrumental in making Betulin more accessible for study.

Historical Experimental Protocols

This guide provides detailed insights into the early experimental protocols for Betulin extraction and purification. While specific solvent-to-bark ratios and extraction times from the earliest studies are scarce, the fundamental procedures have been reconstructed based on common practices of the 19th and early 20th centuries.

Early Solvent Extraction (Conceptual Reconstruction):

A general workflow for early solvent extraction of Betulin from birch bark would have involved the following steps:

Purification by Recrystallization:

A common method for purifying the crude Betulin extract was recrystallization. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

Illustrative Early Recrystallization Protocol:

-

Dissolve the crude Betulin extract in a minimal amount of a suitable hot solvent, such as ethanol.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of Betulin decreases, leading to the formation of crystals.

-

Collect the purified Betulin crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals to remove any residual solvent.

Quantitative Data from Historical Research

Quantitative analysis in early Betulin research was foundational to understanding its prevalence and the efficiency of extraction methods. The amount of Betulin in birch bark varies depending on the species, geographical location, and age of the tree, with historical estimates ranging from 10% to as high as 40% of the dry weight of the outer bark.[1]

| Parameter | Historical Data Range | Notes |

| Betulin content in birch bark | 10% - 40% (dry weight) | Varies by Betula species and environmental factors. |

| Purity after initial extraction | Variable, often required further purification | Dependent on the solvent and extraction conditions used. |

| Purity after recrystallization | Significantly improved | Recrystallization was a key step in obtaining purer Betulin for further study. |

Early Pharmacological Investigations and Mechanistic Hypotheses

Early research into the biological effects of Betulin and other triterpenoids laid the groundwork for our current understanding of their pharmacological potential. While the sophisticated tools to elucidate complex signaling pathways were not available, early scientists observed the anti-inflammatory properties of these compounds.

Initial hypotheses on the mechanism of action were likely based on observations of reduced inflammation in animal models or in vitro systems of the time. The concept of specific molecular targets was not yet developed; instead, the effects were likely attributed to a general "stabilizing" effect on tissues or a counteraction of "irritants."

Based on the understanding of inflammation in the early 20th century, a logical relationship for the proposed anti-inflammatory action of Betulin can be visualized as follows:

Modern research has since identified specific molecular targets for Betulin, including its modulation of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.[2][3][4]

This in-depth technical guide provides a valuable historical context for the ongoing research and development of Betulin and its derivatives. By understanding the foundational work, today's scientists can better appreciate the evolution of our knowledge and continue to unlock the full therapeutic potential of this remarkable natural compound.

References

Betulin: A Comprehensive Technical Guide to its Natural Sources, Derivatives, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulin, a pentacyclic triterpene, is a naturally abundant secondary metabolite primarily found in the bark of birch trees. Its unique chemical structure allows for a wide range of semi-synthetic modifications, leading to a diverse library of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of betulin's natural sources, detailing its concentration in various plant species. It further explores the synthesis of key derivatives and presents their biological activities, with a focus on anticancer and anti-inflammatory properties, supported by quantitative data. Detailed experimental protocols for extraction, synthesis, and analysis are provided, alongside visualizations of the key signaling pathways modulated by betulin and its derivatives, to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Natural Sources of Betulin

Betulin is widely distributed in the plant kingdom, with the highest concentrations found in the outer bark of birch trees (Betula species), where it can constitute up to 30% of the dry weight.[1] The betulin content can vary depending on the specific species, geographical location, and age of the tree.[2][3] Besides birch, other plant species also contain betulin, albeit in significantly lower concentrations.[4]

Table 1: Quantitative Data on Betulin Content in Various Natural Sources

| Plant Species | Part of Plant | Betulin Content (% dry weight) | Other Triterpenoids Present | Reference(s) |

| Betula platyphylla | Outer Bark | Up to 30% | Betulinic acid, Lupeol | [5] |

| Betula pendula (Silver Birch) | Outer Bark | 10 - 40% | Betulinic acid, Lupeol, Erythrodiol, Oleanolic acid | [2][3][6] |

| Betula pubescens | Outer Bark | - | Betulinic acid, Lupeol | [6] |

| Betula papyrifera (Paper Birch) | Outer Bark | 5.0 - 22.0% | Betulinic acid, Lupeol | [5] |

| Betula cordifolia | Outer Bark | 5.0 - 22.0% | Betulinic acid, Lupeol | [5] |

| Betula x caerulea | Outer Bark | 5.0 - 22.0% | Betulinic acid, Lupeol | [5] |

| Betula alleghaniensis (Yellow Birch) | Bark | 56% | - | [5] |

| Dillenia pentagyna | Stem Bark | 0.440 ± 0.11% | - | [4] |

| Dillenia pentagyna | Root Bark | 0.368 ± 0.07% | - | [4] |

| Dillenia pentagyna | Fruits | 0.101 ± 0.03% | - | [4] |

| Dillenia pentagyna | Leaves | 0.091 ± 0.09% | - | [4] |

| Thymus persicus | Aerial Parts | 0.857 g/100g | Oleanolic acid, Ursolic acid | |

| Inonotus obliquus (Chaga mushroom) | Sclerotium | Present | - | [1] |

Betulin Derivatives and their Biological Activities

The presence of reactive hydroxyl groups at the C-3 and C-28 positions of the betulin scaffold allows for a multitude of chemical modifications, leading to the synthesis of numerous derivatives with enhanced biological activities.[7] These modifications often aim to improve solubility and target specificity. The most studied derivatives include esters, ethers, and nitrogen-containing compounds, which have shown potent anticancer and anti-inflammatory effects.[8][9]

Table 2: Anticancer Activity of Selected Betulin Derivatives (IC50 values in µM)

| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Betulin | A549 | Lung Carcinoma | 15.51 | [8] |

| MV4-11 | Leukemia | 18.16 | [8] | |

| PC-3 | Prostate Cancer | 32.46 | [8] | |

| MCF-7 | Breast Cancer | 38.82 | [8] | |

| 3-O-Acetyl-28-alkynyl betulin derivatives | A549 | Lung Carcinoma | 0.35 - 18.7 | [7] |

| HCT116 | Colon Cancer | 0.35 - 18.7 | [7] | |

| MCF-7 | Breast Cancer | 0.35 - 18.7 | [7] | |

| 3-Carboxyacyl-28-alkynyloyl betulin derivatives | MV4-11 | Leukemia | 3.76 - 24.45 | [7] |

| Betulinic Acid | Human Melanoma | Melanoma | 1.5 - 1.6 µg/mL | [10] |

| Ovarian Cancer | Ovarian Cancer | 1.8 - 4.5 µg/mL | [10] | |

| Lung Cancer | Lung Cancer | 1.5 - 4.2 µg/mL | [10] | |

| Cervical Cancer | Cervical Cancer | 1.8 µg/mL | [10] | |

| Betulin-28-(indole-4-ylmethylene) hydrazine | MCF-7 | Breast Cancer | - | [11] |

| Betulin derivatives containing lysine | Melanoma | Melanoma | 2.456 | [12] |

| Betulin derivatives containing ornithine | Melanoma | Melanoma | 2.465 | [12] |

| Betulin nitrate esters | MCF-7 | Breast Cancer | - | [13] |

| HepG2 | Liver Cancer | - | [13] | |

| HT-29 | Colon Cancer | - | [13] |

Experimental Protocols

Extraction of Betulin from Birch Bark

This protocol describes a standard method for the extraction of betulin from the outer bark of Betula species.

Materials:

-

Dried and ground outer birch bark

-

n-Heptane or Ethanol (95%)

-

Soxhlet apparatus

-

Rotary evaporator

-

Crystallization dish

-

Filter paper

Methodology:

-

Place the ground birch bark (e.g., 100 g) into a cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with the extraction solvent (e.g., 500 mL of n-heptane).

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon tube runs clear.

-

After extraction, cool the solution and concentrate it using a rotary evaporator until a precipitate begins to form.

-

Transfer the concentrated solution to a crystallization dish and allow it to cool to room temperature, followed by cooling at 4°C to facilitate crystallization.

-

Collect the crude betulin crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure betulin.

-

Dry the purified betulin crystals under vacuum.

Synthesis of 3-O,28-O-Diacetylbetulin

This protocol outlines the acetylation of both hydroxyl groups of betulin.

Materials:

-

Betulin

-

Acetic anhydride

-

Pyridine (dry)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and petroleum ether (for chromatography)

Methodology:

-

Dissolve betulin (e.g., 1.0 g) in dry pyridine (e.g., 20 mL) in a round-bottom flask.[14]

-

Add a catalytic amount of DMAP.[14]

-

Cool the mixture to 0°C in an ice bath.[14]

-

Slowly add acetic anhydride (e.g., 4 molar equivalents) to the cooled solution.[14]

-

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.[14]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the pyridine under reduced pressure.[14]

-

Dissolve the residue in dichloromethane and wash sequentially with saturated NaHCO3 solution and brine.[14]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.[14]

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield 3-O,28-O-diacetylbetulin.[14]

Quantification of Betulin and Betulinic Acid by HPLC

This protocol provides a method for the simultaneous quantification of betulin and betulinic acid using High-Performance Liquid Chromatography (HPLC).[15][16][17]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Acetic acid (for mobile phase acidification)

-

Betulin and Betulinic acid standards

Methodology:

-

Preparation of Standard Solutions: Prepare stock solutions of betulin and betulinic acid in methanol (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 5-100 µg/mL).[17]

-

Preparation of Sample Solutions: Accurately weigh the dried plant extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify the peaks of betulin and betulinic acid by comparing their retention times and peak areas with those of the standards.

Signaling Pathways Modulated by Betulin and its Derivatives

Betulin and its derivatives exert their biological effects by modulating several key intracellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Betulin has been shown to inhibit the activation of NF-κB.[18][19][20][21][22] It can block the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit.[18][19] This leads to the downregulation of pro-inflammatory gene expression.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Betulin can modulate the MAPK pathway by affecting the phosphorylation of key kinases such as ERK, JNK, and p38.[23][24] The specific effect of betulin on this pathway can be cell-type dependent, leading to either pro-apoptotic or anti-inflammatory outcomes.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. Dysregulation of this pathway is common in many cancers. Betulin and its derivatives can inhibit this pathway, leading to the induction of apoptosis in cancer cells.[23][24][25][26]

References

- 1. Betulin - Wikipedia [en.wikipedia.org]

- 2. Methods of Analysis and Identification of Betulin and Its Derivatives [mdpi.com]

- 3. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use | PLOS One [journals.plos.org]

- 4. Quantitative estimation of betulin in different plant parts of Dilleniapentagyna Roxb. through validated HPTLC method | Indian Forester [indianforester.co.in]

- 5. researchgate.net [researchgate.net]

- 6. Methods of Betulin Extraction from Birch Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Difunctional Derivatives of Betulin: Preparation, Characterization and Antiproliferative Potential [mdpi.com]

- 8. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jpccr.eu [jpccr.eu]

- 13. researchgate.net [researchgate.net]

- 14. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4.5. Simultaneous Determination of Betulin and Betulinic Acid by Reverse-Phase HPLC [bio-protocol.org]

- 16. 2.11. HPLC Analysis [bio-protocol.org]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Apoptosis Induced by (+)-Betulin Through NF-κB Inhibition in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Betulin Alleviates the Inflammatory Response in Mouse Chondrocytes and Ameliorates Osteoarthritis via AKT/Nrf2/HO-1/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

A Technical Guide to the Preliminary Anti-inflammatory Effects of Betulin and its Derivatives

Disclaimer: This technical guide addresses the anti-inflammatory properties of Betulin and its derivatives. The term "Betol" in the initial query is presumed to be a typographical error, as the preponderance of scientific literature focuses on Betulin, a naturally occurring pentacyclic triterpenoid found in the bark of birch trees.

This document provides a comprehensive overview of the current understanding of the anti-inflammatory effects of Betulin and its prominent derivative, Betulinic Acid, for researchers, scientists, and drug development professionals.

Executive Summary

Betulin and its derivatives, particularly Betulinic Acid, have demonstrated notable anti-inflammatory properties in a variety of preclinical models. These compounds exert their effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This modulation leads to a significant reduction in the production of pro-inflammatory mediators, including cytokines, chemokines, and enzymes responsible for inflammation. The subsequent sections of this guide will delve into the quantitative data, experimental methodologies, and the specific molecular pathways involved.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of Betulin and its derivatives has been quantified in several studies. The data below summarizes their inhibitory effects on key inflammatory markers.

Table 1: In Vitro Anti-inflammatory Activity of Betulin Derivatives

| Compound | Cell Line | Inflammatory Stimulus | Marker Inhibited | Key Findings |

| Betulin Derivatives | Macrophages | Not Specified | iNOS, NO | Selectively inhibited the expression of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production.[1] |

| Pyrazole-fused Betulin Derivative | Macrophages | Not Specified | IL-6, MCP-1, COX-2, iNOS | Demonstrated broad-spectrum anti-inflammatory activity by suppressing multiple inflammatory mediators.[1] |

| Betulinic Acid | BV-2 Microglial Cells | Lipopolysaccharide (LPS) | M1 Polarization Markers (e.g., TNF-α, iNOS) | Promoted M2 (anti-inflammatory) polarization while inhibiting M1 (pro-inflammatory) polarization. |

| Betulinic Acid | Various Cancer Cell Lines | Inflammatory Stimuli | NF-κB Activation, COX-2, MMP-9 | Inhibited NF-κB activation and the expression of NF-κB-regulated genes like cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9. |

Table 2: In Vivo Anti-inflammatory Activity of Betulin and Betulinic Acid

| Compound | Animal Model | Inflammatory Agent | Key Outcomes |

| Pyrazole-fused Betulin Derivative | Mice | Carrageenan | Significant suppression of paw inflammation.[1] |

| Betulin | OVA-challenged Asthmatic Mice | Ovalbumin (OVA) | Decreased inflammatory cells (neutrophils, eosinophils, lymphocytes, macrophages); Suppressed IL-4, IL-5, IL-13, and TNF-α levels.[2] |

| Betulinic Acid | Mice | Carrageenan | Reduced paw edema; Decreased serum levels of IL-1α, IL-1β, IL-5, IL-6, GM-CSF, KC, MCP-1, and PGE2; Increased anti-inflammatory IL-12.[3] |

| Betulinic Acid | Rats | Carrageenan | Reduced paw edema by decreasing neutrophil infiltration and expression of COX-2 protein.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of Betulin and its derivatives.

In Vitro: Anti-inflammatory Assay in Macrophage Cell Lines (e.g., RAW 264.7)

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of Betulin or its derivatives for 1-2 hours.

-

Inflammatory Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a specified period (e.g., 24 hours).

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay.

-

Cytokines (e.g., TNF-α, IL-6): Levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific to each cytokine.

-

Gene Expression (e.g., iNOS, COX-2): Total RNA is extracted from the cells, and the mRNA expression levels of inflammatory genes are determined by quantitative Real-Time Polymerase Chain Reaction (qRT-PCR).

-

-

Data Analysis: The inhibitory effect of the compound is calculated by comparing the levels of inflammatory mediators in the treated groups to the LPS-only control group.

In Vivo: Carrageenan-Induced Paw Edema in Rodents

-

Animals: Male Wistar rats or Swiss albino mice are used. The animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Grouping and Administration: Animals are randomly divided into several groups: a control group, a carrageenan-only group, a positive control group (e.g., receiving indomethacin, 5-10 mg/kg), and experimental groups receiving different doses of Betulin or Betulinic Acid (e.g., 10-100 mg/kg, administered orally or intraperitoneally).

-

Induction of Inflammation: One hour after the administration of the test compounds, a 1% solution of λ-carrageenan in saline (typically 0.1 mL) is injected into the sub-plantar region of the right hind paw of each animal.[4][5][6]

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[6]

-

Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema is calculated for each treated group in comparison to the carrageenan-only control group.

-

Histopathological and Biochemical Analysis: After the final measurement, animals are euthanized, and the paw tissue can be collected for histopathological examination to assess neutrophil infiltration and for biochemical assays to measure levels of inflammatory markers like PGE2, TNF-α, and the expression of COX-2 and iNOS proteins via Western blotting.[3][6]

Visualization of Signaling Pathways and Workflows

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of Betulinic Acid are partly attributed to its ability to inhibit the canonical NF-κB signaling pathway. This pathway is a critical regulator of genes involved in the inflammatory response.

Caption: Betulinic Acid inhibits NF-κB activation by targeting the IKK complex.

Inhibition of the MAPK Signaling Pathway

Betulin and its derivatives also suppress inflammation by downregulating the MAPK signaling pathways, including p38, JNK, and ERK. These pathways are crucial for the production of inflammatory cytokines and enzymes.

References